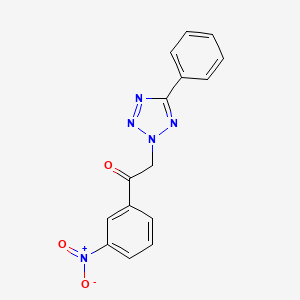
1-(3-nitrophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitrophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one is a complex organic compound that features both a nitrophenyl group and a tetrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-nitrobenzaldehyde and phenylhydrazine.
Formation of Tetrazole Ring: The phenylhydrazine reacts with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.
Coupling Reaction: The 3-nitrobenzaldehyde is then coupled with the tetrazole derivative under basic conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-Nitrophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The tetrazole ring can undergo cyclization reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products:
Reduction: 1-(3-Aminophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Cyclized tetrazole derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development due to its unique structural features.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Materials Science:
Agriculture: Investigated for use in agrochemicals.
作用机制
The mechanism of action of 1-(3-nitrophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and tetrazole groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-(3-Nitrophenyl)-2-(1H-tetrazol-5-yl)ethan-1-one: Lacks the phenyl group on the tetrazole ring.
1-(4-Nitrophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one: Has a nitro group in the para position instead of the meta position.
Uniqueness: 1-(3-Nitrophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one is unique due to the presence of both a nitrophenyl group and a phenyl-substituted tetrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C15H11N5O3 |
|---|---|
分子量 |
309.28 g/mol |
IUPAC 名称 |
1-(3-nitrophenyl)-2-(5-phenyltetrazol-2-yl)ethanone |
InChI |
InChI=1S/C15H11N5O3/c21-14(12-7-4-8-13(9-12)20(22)23)10-19-17-15(16-18-19)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI 键 |
XVQAULPTDSBILZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11692427.png)
![ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11692433.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11692435.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)
![2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B11692440.png)
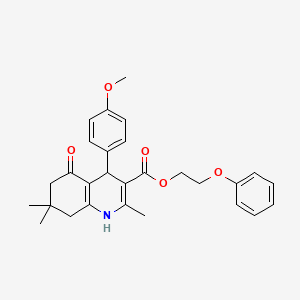
![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692443.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11692453.png)
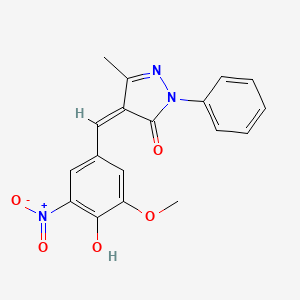
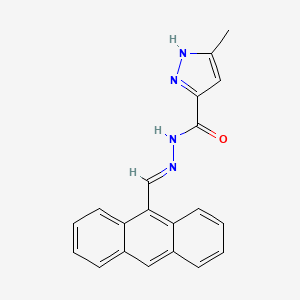
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide](/img/structure/B11692461.png)
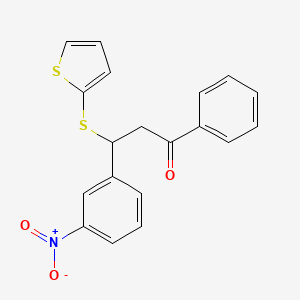
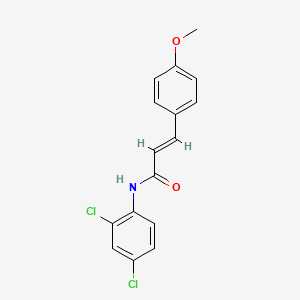
![(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692479.png)
